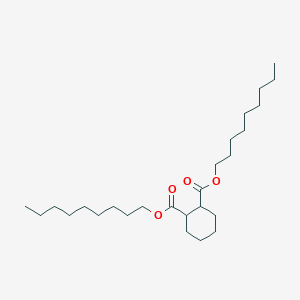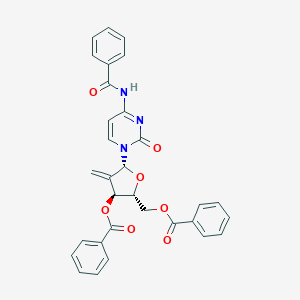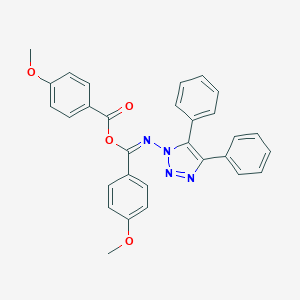
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is commonly referred to as MDBT and has been used in various studies to investigate its mechanism of action and potential applications in different fields.
作用機序
MDBT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of neurotransmitters in the brain and are involved in the progression of Alzheimer's disease. MDBT has also been shown to have antioxidant properties, which may contribute to its potential use in cancer treatment.
生化学的および生理学的効果
MDBT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. MDBT has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
MDBT has several advantages for lab experiments, including its high solubility in organic solvents and its ability to form stable complexes with certain metal ions. However, its synthesis method can be complex and time-consuming, and its stability can be affected by factors such as pH and temperature.
将来の方向性
There are several future directions for MDBT research. One potential application is in the development of new drug delivery systems, as MDBT has been shown to form stable complexes with certain metal ions. MDBT may also have potential applications in the development of new materials and organic semiconductors. Further investigation is needed to fully understand the mechanism of action of MDBT and its potential use in cancer treatment and imaging.
合成法
MDBT can be synthesized through a multistep process that involves the reaction of 4-methoxybenzoic acid with diphenylphosphoryl azide to form 4-methoxybenzoic acid azide. This intermediate is then reacted with 4,5-diphenyl-1H-1,2,3-triazole to form MDBT.
科学的研究の応用
MDBT has been used in various scientific research studies due to its unique properties. It has been investigated for its potential applications in drug delivery systems, as well as in the development of new materials and organic semiconductors. MDBT has also been studied for its potential use in cancer treatment and imaging.
特性
CAS番号 |
19226-34-7 |
|---|---|
製品名 |
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride |
分子式 |
C30H24N4O4 |
分子量 |
504.5 g/mol |
IUPAC名 |
[(E)-N-(4,5-diphenyltriazol-1-yl)-C-(4-methoxyphenyl)carbonimidoyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H24N4O4/c1-36-25-17-13-23(14-18-25)29(38-30(35)24-15-19-26(37-2)20-16-24)32-34-28(22-11-7-4-8-12-22)27(31-33-34)21-9-5-3-6-10-21/h3-20H,1-2H3/b32-29+ |
InChIキー |
VGZYMOPOSDLUMM-UUDCSCGESA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=N\N2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)/OC(=O)C5=CC=C(C=C5)OC |
SMILES |
COC1=CC=C(C=C1)C(=NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)OC |
同義語 |
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



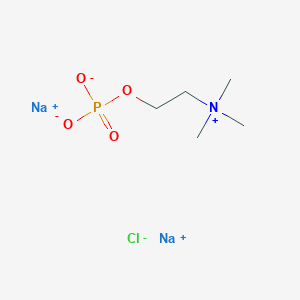
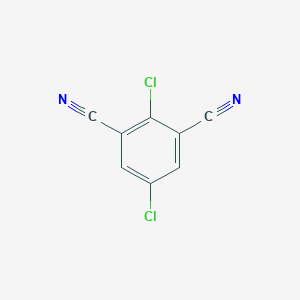
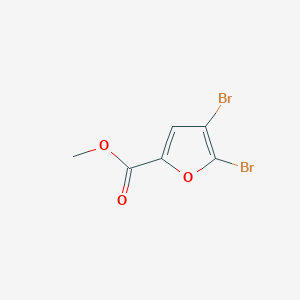
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
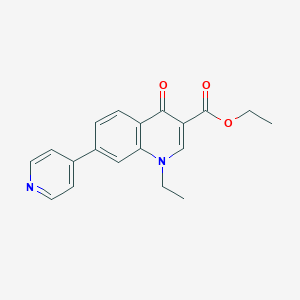
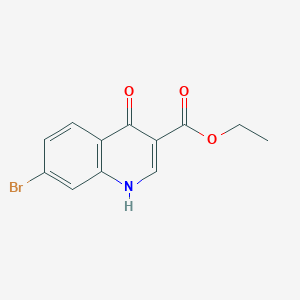
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
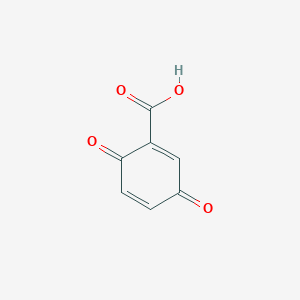
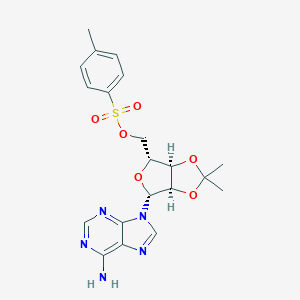

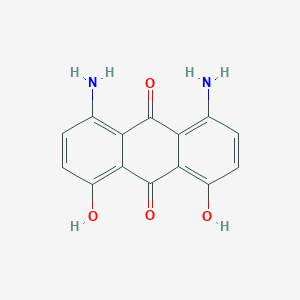
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
